molecular formula C12H14N4O3 B13484262 2-(Naphthalen-1-ylmethyl)guanidine;nitric acid CAS No. 62658-59-7

2-(Naphthalen-1-ylmethyl)guanidine;nitric acid

Cat. No.: B13484262
CAS No.: 62658-59-7
M. Wt: 262.26 g/mol
InChI Key: IOVPJSAHSZUPLR-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-ylmethyl)guanidine; nitric acid is a guanidine derivative combined with nitric acid. Guanidine compounds are characterized by a planar, conjugated guanidine group (NH₂–C(=NH)–NH₂), which exhibits strong basicity and diverse reactivity. Nitric acid serves as a counterion, influencing solubility and reactivity.

Properties

CAS No.

62658-59-7

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)guanidine;nitric acid

InChI

InChI=1S/C12H13N3.HNO3/c13-12(14)15-8-10-6-3-5-9-4-1-2-7-11(9)10;2-1(3)4/h1-7H,8H2,(H4,13,14,15);(H,2,3,4)

InChI Key

IOVPJSAHSZUPLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN=C(N)N.[N+](=O)(O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for Substituted Guanidines

Substituted guanidines such as 2-(Naphthalen-1-ylmethyl)guanidine are typically synthesized by reacting substituted cyanamides with ammonia or substituted amines under catalytic conditions. This approach is well-documented in the literature and patents, where cyanamide derivatives bearing the desired aromatic or heterocyclic substituents undergo nucleophilic addition by amines to form guanidine intermediates, which can then be isolated as their salt forms, including hydrochlorides or nitrates.

Specific Preparation of the Guanidine Core with Naphthalen-1-ylmethyl Substitution

  • Starting Materials : The key intermediate is often Naphthalen-1-ylmethyl cyanamide or related cyanamide derivatives.
  • Reaction with Ammonia or Amines : The cyanamide is reacted with ammonia or substituted amines (e.g., methylamine derivatives) in the presence of Lewis acid catalysts such as aluminum chloride. The catalyst may be added batchwise to control reaction kinetics and yield.
  • Reaction Conditions : Refluxing in solvents like toluene for several hours (e.g., 4 hours) promotes the formation of the guanidine structure.
  • Isolation : The guanidine product is typically isolated as a hydrochloride or nitrate salt by acid treatment, followed by recrystallization from ethanol/ether acetate mixtures to yield high-purity crystals.

Formation of the Nitric Acid Salt

  • Salt Formation : The free base guanidine is reacted with nitric acid under controlled temperature conditions to form the nitrate salt.
  • Conditions : The reaction is conducted in aqueous solution at relatively low temperatures (e.g., 0–30 °C) to avoid decomposition or explosive hazards.
  • Purification : The guanidine nitrate precipitates out and is separated by filtration or centrifugation, then dried to obtain the pure salt.

Alternative Synthetic Routes via Thiourea Derivatives

Some synthetic strategies involve the use of thiourea or isothiourea intermediates, which upon reaction with amines and subsequent oxidation or substitution steps, yield guanidine derivatives. For example, methylisothiourea hemisulfate salts can be reacted with nitric acid and sulfuric acid at low temperature (0 °C) to form nitroguanidine intermediates, which can be further elaborated to substituted guanidines.

Data Table: Summary of Preparation Steps and Conditions

Step No. Process Description Reagents/Conditions Yield (%) Notes
1 Reaction of Naphthalen-1-ylmethyl cyanamide with substituted amine Reflux in toluene, AlCl3 catalyst, 4 h reflux ~76% Batchwise catalyst addition improves yield
2 Isolation of guanidine base Filtration, recrystallization from EtOH/EtOAc 80–95% White solid, m.p. ~221–225 °C
3 Formation of nitrate salt Reaction with HNO3, aqueous solution, 0–30 °C ~77.5% Low temperature prevents explosion risk
4 Purification Filtration, drying - High purity guanidine nitrate obtained

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-ylmethyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced guanidine derivatives.

    Substitution: The naphthalene ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitro-substituted derivatives.

Scientific Research Applications

2-(Naphthalen-1-ylmethyl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-1-ylmethyl)guanidine involves its interaction with specific molecular targets. The naphthalene moiety allows the compound to interact with aromatic systems, while the guanidine group can form hydrogen bonds and ionic interactions. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Guanidine-Nitric Acid Compounds

Structural and Functional Analogues

Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features References
1-(3-Nitrophenyl)guanidine nitrate C₇H₉N₅O₅ 243.18 Nitro group enhances electrophilicity; used in kinase inhibition studies
Guanidine nitrate CH₆N₃O₃ 122.08 Simple salt; high solubility in water; precursor to nitroguanidine
2-(1,3-Benzoxazol-2-yl)guanidinium chloride C₈H₈ClN₅O 237.64 Heterocyclic substitution modifies hydrogen-bonding and crystal packing
Nitroguanidine CH₄N₄O₂ 104.07 Explosive derivative; lower sensitivity than TNT; formed from guanidine nitrate

Key Observations :

  • Aromatic Substitution : The naphthalene group in 2-(naphthalen-1-ylmethyl)guanidine likely increases hydrophobicity compared to phenyl or benzoxazole analogs, affecting solubility and bioavailability .
  • Nitric Acid Interaction : Nitric acid in guanidine salts enhances oxidative reactivity. For example, guanidine nitrate decomposes under heat to form nitroguanidine, a process critical in propellant manufacturing .
Reactivity and Stability
  • Denitration Kinetics: Nitroguanidines (e.g., 2-nitrimino-1,3-diazacyclopentane) undergo denitration in acidic media, producing guanidine and nitric acid. Solid-state reactions exhibit rate constants ~4× higher than liquid-phase reactions, highlighting the role of molecular packing .
  • Atmospheric Clustering : Nitric acid-guanidine clusters (e.g., NA–GUA) show humidity-dependent stability, with water uptake enhancing particle formation in the lower troposphere. This contrasts with sulfuric acid clusters, which are less hygroscopic .

Critical Differences :

  • By-Product Management : Nitroguanidine synthesis generates dilute nitric acid, requiring recycling to meet environmental standards .
  • Yield Optimization: Guanidine nitrate synthesis achieves high yields (95%) via dicyanodiamide-ammonium nitrate reactions, whereas nitrophenylguanidine derivatives require precise nitration conditions .

Biological Activity

The compound 2-(Naphthalen-1-ylmethyl)guanidine;nitric acid is a derivative of guanidine that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound consists of a naphthalene moiety linked to a guanidine structure, with nitric acid contributing to its solubility and reactivity. The presence of the naphthalene group is significant for its biological interactions, as aromatic systems often enhance binding affinity to biological targets.

Biological Activity Overview

Research indicates that guanidine derivatives exhibit a range of biological activities, including antibacterial, antifungal, and antitumor effects. The specific compound under discussion has shown promise in several studies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialEffective against Gram-negative bacteria
AntitumorCytotoxic effects on cancer cell lines
Nitric Oxide ModulationInhibitory effects on neuronal nitric oxide synthase (nNOS)

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Nitric Oxide Synthase (NOS) : The compound has been identified as a selective inhibitor of nNOS, which plays a crucial role in pain modulation and neuroprotection. This selectivity is vital for minimizing cardiovascular side effects associated with endothelial nitric oxide synthase (eNOS) inhibition.
  • Cytotoxic Mechanisms : Studies have shown that the compound induces apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. The naphthalene moiety may enhance cellular uptake and interaction with cellular components.
  • Antimicrobial Activity : The guanidine group enhances membrane permeability, allowing effective targeting of bacterial cells. The compound's structure may facilitate interactions with bacterial membranes or specific intracellular targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

  • Antibacterial Activity : A study screened various guanidine derivatives against Gram-negative bacteria, identifying significant activity linked to structural features similar to those in this compound. The results indicated that modifications in the naphthalene structure could enhance antibacterial efficacy .
  • Antitumor Properties : Another investigation focused on naphthylmethyl derivatives, revealing their cytotoxic effects against multiple cancer cell lines. The presence of electron-donating groups was found to be crucial for enhancing activity .

Q & A

Q. What are the recommended methods for synthesizing 2-(Naphthalen-1-ylmethyl)guanidine and ensuring purity for nitric acid adduct formation?

Methodological Answer: Synthesis typically involves coupling naphthalen-1-ylmethyl derivatives with guanidine precursors under controlled pH and temperature. For purity:

  • Use HPLC with a reverse-phase C18 column and UV detection (λ = 254 nm) to monitor intermediates .
  • Recrystallize the final product using ethanol/water mixtures to remove unreacted guanidine residues.
  • For nitric acid adducts, stoichiometric control (e.g., 1:1 molar ratio) and inert atmosphere (argon/nitrogen) prevent undesired oxidation .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography resolves crystal packing and hydrogen-bonding networks (critical for stability in nitric acid adducts) .
  • NMR (¹H/¹³C) identifies proton environments; aromatic protons in naphthalene appear as multiplet signals (δ 7.2–8.5 ppm) .
  • DFT calculations (B3LYP/6-31G*) model electronic distributions, predicting reactivity with nitric acid .

Q. What toxicological considerations are critical when handling 2-(Naphthalen-1-ylmethyl)guanidine?

Methodological Answer:

  • Refer to naphthalene derivatives’ toxicity profiles :
    • Acute exposure risks include respiratory irritation (use fume hoods) .
    • Chronic studies in rodents suggest hepatic metabolism pathways (monitor liver enzymes in in vivo studies) .
  • Use PPE (gloves, goggles) and follow OSHA guidelines for nitric acid handling (corrosive; pH < 1) .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for nitric acid adduct formation?

Methodological Answer:

  • Employ quantum chemical simulations (e.g., Gaussian, ORCA) to model transition states and identify energy barriers for proton transfer .
  • Use high-throughput virtual screening (HTVS) to test solvent effects (e.g., acetonitrile vs. DMSO) on adduct stability .
  • Validate predictions with in situ FTIR to track nitric acid coordination in real time .

Q. How do researchers resolve contradictions in spectroscopic data between experimental and theoretical results?

Methodological Answer:

  • Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity or crystal packing.
    • Re-run DFT simulations with implicit solvent models (e.g., PCM for ethanol) .
    • Compare experimental solid-state NMR with X-ray data to assess crystal field effects .
  • Apply multivariate analysis (e.g., PCA) to correlate spectral outliers with synthesis variables (temperature, pH) .

Q. What experimental designs are effective for studying nitric acid’s role in modulating biological activity?

Methodological Answer:

  • Factorial Design : Test variables (nitric acid concentration, incubation time) on antimicrobial activity:
    • Use a 2² factorial matrix (low/high levels) with MIC (Minimum Inhibitory Concentration) as the response variable .
    • Apply ANOVA to identify synergistic effects (e.g., nitric acid enhances cell membrane penetration) .
  • In silico docking (AutoDock Vina) predicts binding interactions with bacterial enzymes (e.g., dihydrofolate reductase) .

Critical Research Challenges

  • Hygroscopicity : Nitric acid adducts may absorb moisture, altering stoichiometry. Store under anhydrous conditions with molecular sieves .
  • Data Reproducibility : Batch-to-batch variability in naphthalene derivatives requires strict QC (e.g., TLC for each synthesis run) .

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